molecular formula C11H13ClO2 B13916548 Methyl 3-(chloromethyl)-2-ethylbenzoate

Methyl 3-(chloromethyl)-2-ethylbenzoate

Cat. No.: B13916548
M. Wt: 212.67 g/mol
InChI Key: GOOQROXTTKYZJU-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-2-ethylbenzoate is an aromatic ester characterized by a benzoate core substituted with a chloromethyl group at position 3 and an ethyl group at position 2.

  • Molecular Formula: Likely C11H13ClO2 (inferred from analogs like methyl 3-amino-5-chloro-2-ethylbenzoate, C10H12ClNO2 ).
  • Functional Groups: The chloromethyl (-CH2Cl) group introduces reactivity in nucleophilic substitutions, while the ethyl substituent may enhance lipophilicity and steric hindrance.

This compound is structurally related to intermediates used in pharmaceutical synthesis, such as ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) , but differs in substituent positions and functional groups.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 3-(chloromethyl)-2-ethylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-3-9-8(7-12)5-4-6-10(9)11(13)14-2/h4-6H,3,7H2,1-2H3

InChI Key

GOOQROXTTKYZJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)OC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chloromethyl)-2-ethylbenzoate can be synthesized through several methods. One common method involves the chloromethylation of methyl 2-ethylbenzoate using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-2-ethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 3-(chloromethyl)-2-ethylbenzoic acid.

    Reduction: Formation of 3-(chloromethyl)-2-ethylbenzyl alcohol.

Scientific Research Applications

Methyl 3-(chloromethyl)-2-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(chloromethyl)-2-ethylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(chloromethyl)-2-ethylbenzoate with four analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes Reference
This compound C11H13ClO2 ~212.68 (calc.) 3-(chloromethyl), 2-ethyl Likely reactive at chloromethyl site; ethyl group may slow hydrolysis N/A (inferred)
Methyl 3-(2-chloroethyl)-4-ethyl-6-hydroxy-5-methyl-2-(2-thienyl)benzoate C18H20ClO3S 363.86 3-(2-chloroethyl), 4-ethyl, 6-hydroxy, 2-(2-thienyl) Thienyl group enhances electron delocalization; hydroxy group increases polarity
Methyl 3-amino-5-chloro-2-ethylbenzoate C10H12ClNO2 213.66 3-amino, 5-chloro, 2-ethyl Amino group enables electrophilic substitution; chloro at position 5 stabilizes ring
Ethyl 2-amino-6-chloro-3-methylbenzoate C10H12ClNO2 213.66 2-amino, 6-chloro, 3-methyl Methyl at position 3 increases steric hindrance; amino group enhances solubility
Chloromethyl dichloroacetate C3H3Cl3O2 193.41 Dichloroacetate ester, chloromethyl High hydrolysis sensitivity; acetone retards reaction rate significantly

Reactivity and Stability

  • Hydrolysis Sensitivity :
    Chloromethyl dichloroacetate exhibits rapid hydrolysis in aqueous acetone, with acetone retarding its rate more than trifluoroacetate esters . This compound’s hydrolysis is expected to be slower due to the ethyl group’s steric effects, similar to how methyl trifluoroacetate resists hydrolysis compared to less substituted esters .
  • In contrast, the chloroethyl group in the target compound may direct electrophilic attacks to the chloromethyl site.

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